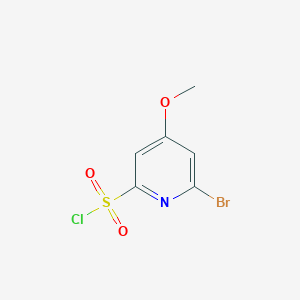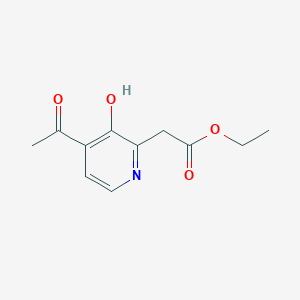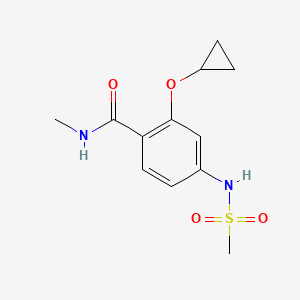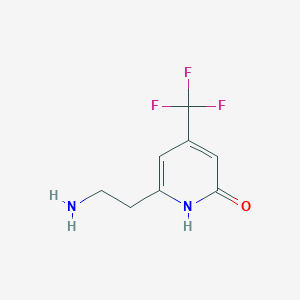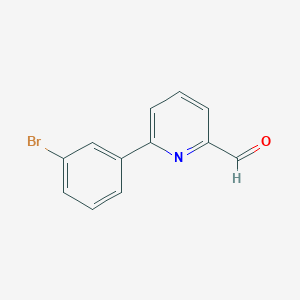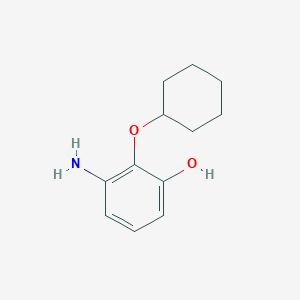
3-Amino-2-(cyclohexyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(cyclohexyloxy)phenol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a phenol group substituted with an amino group and a cyclohexyloxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(cyclohexyloxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-nitro-2-(cyclohexyloxy)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid to reduce the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) or potassium nitrosodisulfonate (Fremy’s salt) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the phenol.
Aplicaciones Científicas De Investigación
3-Amino-2-(cyclohexyloxy)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(cyclohexyloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can undergo redox reactions, contributing to its antioxidant properties. The amino group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenol: Similar structure but lacks the cyclohexyloxy group.
3-Aminophenol: Similar structure but lacks the cyclohexyloxy group.
4-Amino-2-(cyclohexyloxy)phenol: Similar structure but with the amino group in a different position.
Uniqueness
3-Amino-2-(cyclohexyloxy)phenol is unique due to the presence of both an amino group and a cyclohexyloxy group on the phenol ring.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-amino-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H17NO2/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6,13H2 |
Clave InChI |
HOQORDKJDCHMND-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=C(C=CC=C2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


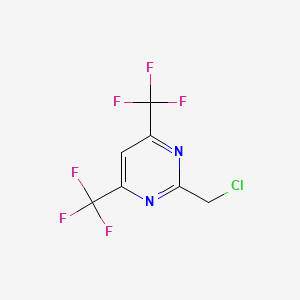
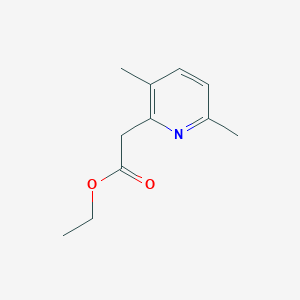
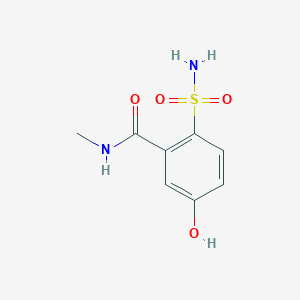
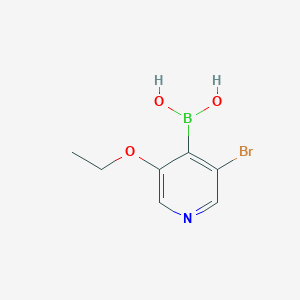
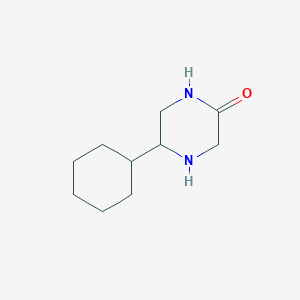


![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
